5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide
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Overview
Description
5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a thiophene ring, and a nicotinamide moiety
Mechanism of Action
Mode of Action
It is known that many heterocyclic compounds, such as imidazole, have a broad range of chemical and biological properties . They can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Many heterocyclic compounds are known to interact with various biochemical pathways, leading to a variety of downstream effects .
Pharmacokinetics
Many heterocyclic compounds are known to have good solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Many heterocyclic compounds are known to have a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps:
Thiophene Introduction: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of thiophene.
Nicotinamide Formation: The final step involves the formation of the nicotinamide moiety through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the nitro group if present, using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), base (e.g., potassium carbonate), solvent (e.g., DMF), elevated temperature.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted pyridine derivatives.
Scientific Research Applications
5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Materials Science: Its properties may be exploited in the development of novel materials, such as organic semiconductors or photovoltaic materials.
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-hydroxypyridine-2-carboxamide: Similar in structure but lacks the thiophene ring.
Nicotinamide derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
The uniqueness of 5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide lies in its combination of a bromine atom, thiophene ring, and nicotinamide moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-15-4-14(8-19-9-15)16(21)20-6-11-3-13(7-18-5-11)12-1-2-22-10-12/h1-5,7-10H,6H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHKEIWNNYZFAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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